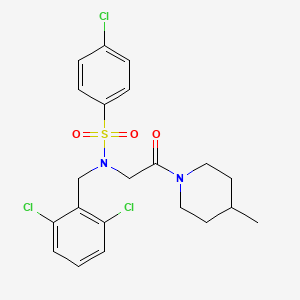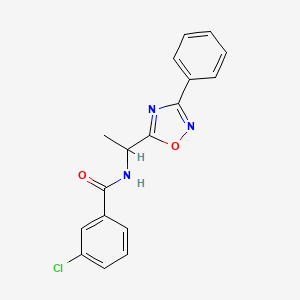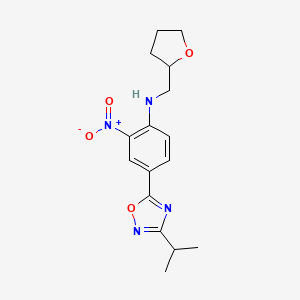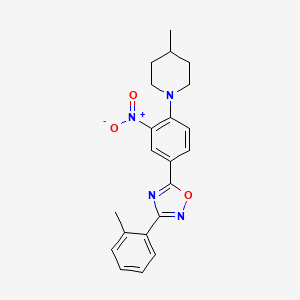
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential use in scientific research. CXB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In
Mecanismo De Acción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can trigger cell death pathways. By inhibiting PARP, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can induce DNA damage, inhibit DNA repair, and trigger cell death pathways. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In animal models, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to reduce infarct size in stroke models and improve cardiac function in myocardial infarction models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potency and specificity as a PARP inhibitor. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one of the limitations of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of research is the development of more soluble forms of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide that can be used in a wider range of experiments. Another area of research is the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide derivatives with improved potency and specificity as PARP inhibitors. Finally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide could be studied for its potential use in combination therapies with other cancer treatments such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PARP inhibitors such as N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been studied for its potential use in treating other diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTINXKGBPLQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)
